Risdiplam is classified as a splicing modifier and is specifically designed to increase the levels of survival motor neuron protein by modifying the splicing of SMN2 pre-mRNA. It is marketed under the brand name Evrysdi and is recognized for its ability to cross the blood-brain barrier, allowing systemic effects on motor neuron health. The compound is synthesized to optimize its pharmacokinetic properties, including a favorable half-life and metabolic profile.
Risdiplam-d4 undergoes several chemical transformations during its synthesis and metabolism. Key reactions include:
These reactions highlight the compound's chemical versatility and its ability to engage in complex biological interactions.
Risdiplam-d4 functions by modifying the splicing mechanism of SMN2 pre-mRNA. This process involves:
Clinical studies have demonstrated that treatment with Risdiplam leads to a significant increase in SMN protein levels within weeks, correlating with improved clinical outcomes in SMA patients.
Risdiplam exhibits several notable physical and chemical properties:
The effective half-life of Risdiplam is approximately 50 hours, allowing for once-daily dosing without significant fluctuations in plasma levels.
Risdiplam-d4 primarily serves as a therapeutic agent for spinal muscular atrophy, providing an oral alternative to intrathecal therapies. Its application extends beyond just treating SMA; ongoing research explores its potential impact on other neurodegenerative diseases where similar mechanisms may be beneficial.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1